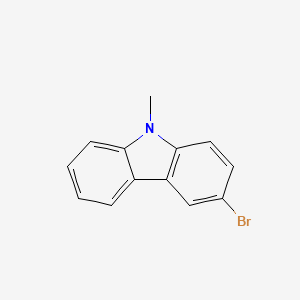

3-bromo-9-methyl-9H-carbazole

Overview

Description

3-Bromo-9-methyl-9H-carbazole is a chemical compound with the molecular formula C13H10BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

3-Bromo-9-methyl-9H-carbazole is a biochemical used in proteomics research . It is an aryl hydrocarbon receptor agonist . The aryl hydrocarbon receptor (AhR) is a protein that regulates the expression of several genes involved in cell growth and differentiation, and immune response.

Mode of Action

As an AhR agonist, this compound binds to the AhR, activating it. The activated AhR then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This can result in the metabolism and detoxification of harmful substances, or in some cases, the bioactivation of procarcinogens .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (LogP = 4.09400 ) suggests that it may readily cross biological membranes, potentially influencing its distribution and bioavailability .

Result of Action

The activation of AhR by this compound can lead to various cellular responses, depending on the cell type and the specific genes that are induced. These responses can include changes in cell growth and differentiation, immune response, and xenobiotic metabolism .

Action Environment

Environmental factors can influence the action of this compound. For example, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability may be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-9-methyl-9H-carbazole typically involves the bromination of 9-methyl-9H-carbazole. One common method is the reaction of 9-methyl-9H-carbazole with N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

Reduction Reactions: Reduction of this compound can lead to the formation of 9-methyl-9H-carbazole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

- Substituted carbazole derivatives with various functional groups.

- Oxidized carbazole compounds with different oxidation states.

- Reduced carbazole derivatives.

Scientific Research Applications

3-Bromo-9-methyl-9H-carbazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties

Comparison with Similar Compounds

3-Bromo-9H-carbazole: Lacks the methyl group at the 9-position, resulting in different chemical properties and reactivity.

9-Methyl-9H-carbazole:

3,6-Dibromo-9-methyl-9H-carbazole: Contains an additional bromine atom at the 6-position, leading to different reactivity and applications.

Uniqueness: 3-Bromo-9-methyl-9H-carbazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Biological Activity

3-Bromo-9-methyl-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties. The findings are supported by various research studies, case analyses, and data tables.

Overview of Carbazole Derivatives

Carbazole derivatives have been extensively studied due to their potential therapeutic applications. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The bromination of the carbazole structure often enhances these activities, making compounds like this compound particularly interesting for research.

Anticancer Activity

Research Findings:

- Cell Line Studies: Studies have shown that carbazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) demonstrated selective inhibitory effects on melanoma cells by enhancing apoptosis through p53 activation .

- IC50 Values: In vitro assays have reported IC50 values for some carbazole derivatives against different cancer cell lines. For example:

Table: Anticancer Activity of Carbazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| ECCA | Melanoma | N/A |

| This compound | Calu1 | 2.5 |

| Dithiocarbamate Derivative | C6 Glioma | 12.2 |

Antibacterial Activity

Research Findings:

- In Vitro Assays: The antibacterial activity of this compound was evaluated against Gram-positive and Gram-negative bacteria using disk diffusion methods. It showed significant activity against Bacillus subtilis and Escherichia coli.

- Comparison with Antibiotics: The compound was found to be more effective than amoxicillin at certain concentrations:

Table: Antibacterial Activity

| Compound Name | Bacteria | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 |

| Amoxicillin | Bacillus subtilis | 62.5 |

| This compound | Escherichia coli | 62.5 |

Anti-inflammatory Activity

Research Findings:

- In Vitro Screening: Compounds derived from carbazole structures were screened for anti-inflammatory properties, with some showing promising results in inhibiting pro-inflammatory cytokines.

- Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of pathways involved in inflammation, such as NF-kB signaling .

Case Studies

-

Case Study on Anticancer Properties:

- A study assessed the efficacy of various carbazole derivatives on human cancer cell lines and found that compounds with bromine substitutions had enhanced cytotoxic effects compared to their non-brominated counterparts.

-

Case Study on Antibacterial Properties:

- Researchers synthesized several brominated carbazole derivatives and tested their antibacterial efficacy against multiple strains, confirming that the introduction of bromine significantly increases activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name |

3-bromo-9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQENVGAILUHBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369558 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91828-08-9 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.